(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 2-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . This reaction can be performed under mild conditions and provides a straightforward route to the target compound.
Another method involves the α-methylation of pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperature . This approach is advantageous due to its high selectivity, shorter reaction times, and reduced waste.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The continuous flow synthesis method mentioned above is particularly suitable for industrial applications due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylpyridine: This compound is structurally similar but lacks the propanoic acid moiety.
2-methylpyridine: This compound has a similar pyridine ring structure but lacks the amino and propanoic acid groups.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but have different functional groups attached.
Uniqueness
(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(3-2-4-11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
UNSSAEKZPYMJDO-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=CC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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